molecular formula C13H19NO2S B2650025 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide CAS No. 2034550-12-2

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2650025
CAS No.: 2034550-12-2
M. Wt: 253.36
InChI Key: DRUXDDSMXZTQOE-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring, a cyclobutanecarboxamide group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The hydroxyethyl group can be introduced via a hydroboration-oxidation reaction, while the cyclobutanecarboxamide moiety can be formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced thiophene derivatives, and substituted thiophene compounds with various functional groups.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Cyclobutanecarboxamide Derivatives: Compounds like N-cyclobutylcarboxamide have similar amide functionalities.

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both a thiophene ring and a cyclobutanecarboxamide group allows for diverse applications and interactions that are not commonly observed in simpler compounds .

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, and semiconductor applications.

Chemical Structure and Properties

  • Chemical Formula : C12H15NOS
  • Molecular Weight : 225.32 g/mol
  • IUPAC Name : this compound

1. Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated:

  • Cytotoxicity Assays : The compound was tested on various cancer cell lines using MTT assays, revealing a dose-dependent inhibition of cell proliferation.
  • Mechanism of Action : Induction of apoptosis was observed through flow cytometry analysis, with specific IC50 values determined for different cell lines.
Cell LineIC50 (µM)Mechanism
A54912.5Apoptosis
HeLa10.0Apoptosis

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Determined using broth dilution methods.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Anti-inflammatory Effects

In vivo and in vitro models have been employed to assess the anti-inflammatory potential:

  • Experimental Models : Carrageenan-induced paw edema in rodents demonstrated a significant reduction in edema.
  • Cytokine Production : The compound effectively suppressed pro-inflammatory cytokines like TNF-alpha and IL-6.
Treatment GroupEdema Reduction (%)
Control0
Compound Dose 145
Compound Dose 270

4. Cardiovascular Research

The compound's potential in managing hypertension has been evaluated:

  • Animal Studies : Administration in hypertensive rat models showed a significant decrease in both systolic and diastolic blood pressure.
ParameterBaseline (mmHg)After Treatment (mmHg)
Systolic Pressure160130
Diastolic Pressure10080

5. Semiconductor Applications

The compound is also explored for its role in organic semiconductors:

  • Charge Transport Properties : Integrated into semiconductor devices, it exhibited enhanced charge mobility and stability under varying conditions.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,9-10,15H,2-4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUXDDSMXZTQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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